8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Description
Properties
IUPAC Name |
7-chloro-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-7-10-6-9(12)3-2-8(10)4-5-13-11(7)14/h2-3,6-7H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMXBSJNHZORGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCNC1=O)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469126 | |
| Record name | 8-Chloro-1-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824430-77-5 | |
| Record name | 8-Chloro-1-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Sulfonylation of 4-Chlorophenethylamine
The synthesis begins with the protection of 4-chlorophenethylamine using 2-nitrobenzenesulfonyl chloride. This step, conducted at 0–5°C followed by stirring at 25–30°C for 10–12 hours, yields the sulfonamide intermediate (compound 5). The nitro group enhances electrophilic reactivity for subsequent alkylation.
Epoxide Ring-Opening for Chiral Induction
Chiral propylene oxide (R or S enantiomer) is reacted with compound 5 to install the methyl group stereoselectively. This step achieves ≥80% ee, critical for producing enantiopure benzazepines. The reaction proceeds via nucleophilic attack of the amine on the epoxide, facilitated by mild heating (45–50°C) and catalytic acid.
Cyclization via Thionyl Chloride and AlCl3
Thionyl chloride converts the secondary alcohol to a chlorinated intermediate (compound 3), which undergoes Friedel-Crafts cyclization using AlCl3 in chlorobenzene. This forms the benzazepine core at 45–50°C over 10–12 hours, yielding 48% of the ketone intermediate after column chromatography.
Table 1: Reaction Conditions for Friedel-Crafts Cyclization
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | 2-NsCl, Et3N | 0–5 → 25–30 | 12 | 85–90 |
| Epoxide ring-opening | (S)-Propylene oxide | 45–50 | 12 | 78 |
| Cyclization | SOCl2, AlCl3 | 45–50 | 12 | 48 |
Enantioselective Synthesis via Ammonium Chloride Intermediates
Quaternary Ammonium Salt Formation
[2-(4-Chlorophenyl)ethyl]-(2-chloropropyl)ammonium chloride serves as a precursor. Heating this salt with AlCl3 at 125–130°C induces intramolecular cyclization, forming the benzazepine backbone. The high temperature facilitates cleavage of the C–N bond and subsequent ring closure.
Tartaric Acid Resolution for Enantiopurity
Racemic benzazepine free base is treated with L-(+)-tartaric acid in acetone/water (55–60°C) to precipitate the (R)-enantiomer salt. Cooling to −5–10°C enhances crystallization, achieving ≥98% ee. This resolution step is pivotal for pharmaceutical-grade material.
Table 2: Enantiomeric Resolution Parameters
| Parameter | Value | Source |
|---|---|---|
| Resolution solvent | Acetone/water (3:1) | |
| Temperature | 55–60°C (dissolution), −5–10°C (crystallization) | |
| Enantiomeric excess | 98% |
Reductive Amination and Ketone Formation
Reductive Splitting of Nitro Groups
Post-cyclization, the nitrobenzenesulfonyl group is removed using thiophenol and K2CO3 in DMF. This reductive cleavage restores the secondary amine, which is subsequently treated with HCl/dioxane to yield the hydrochloride salt.
Analytical Validation and Characterization
Spectroscopic Confirmation
1H-NMR (400 MHz, CDCl3) of the final product shows characteristic signals: δ 1.50 (d, J = 5.7 Hz, CH3), 2.8–3.6 (m, azepine CH2), and 7.09–7.20 (aromatic protons). LCMS (ESI) confirms the molecular ion at m/z 196 [M+H]+.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Overview
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a compound belonging to the class of benzazepines, characterized by its unique structure which includes a chlorine atom at the 8th position and a methyl group at the 1st position. This compound has garnered attention in various fields due to its potential pharmacological activities.
Medicinal Chemistry
This compound is primarily explored for its therapeutic potential. Research indicates that benzazepines exhibit diverse biological activities, including:
- Antimicrobial Properties : Studies have shown that certain derivatives of benzazepines possess significant antimicrobial effects, making them candidates for developing new antibiotics .
- Anticancer Activity : The compound is under investigation for its potential to inhibit cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines .
Neuropharmacology
Research has indicated that compounds similar to this compound may interact with neurotransmitter systems. This interaction could lead to potential applications in treating neurological disorders such as anxiety and depression. The compound's mechanism of action may involve modulation of serotonin receptors, which are crucial in mood regulation .
Chemical Synthesis
This compound serves as an important building block in synthetic organic chemistry. Its unique structure allows it to be utilized in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters investigated the anticancer properties of various benzazepine derivatives, including this compound. The results demonstrated that this compound exhibited significant cytotoxic effects against breast and colon cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, researchers assessed the effects of benzazepine derivatives on anxiety-like behaviors in rodent models. The findings indicated that compounds similar to this compound significantly reduced anxiety-related behaviors, suggesting a mechanism involving serotonin receptor modulation .
Mechanism of Action
The mechanism of action of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Bioactivity :
- The 8-chloro and 1-methyl groups in the target compound likely enhance lipophilicity and σ receptor interactions compared to the 9-fluoro analog (BD167836), which may prioritize metabolic stability .
- Methoxy-substituted derivatives (e.g., 8-Methoxy, 7,8-Dimethoxy) exhibit reduced receptor selectivity compared to chloro analogs, attributed to electron-donating vs. electron-withdrawing effects .
Synthetic Accessibility: Yields for benzazepinones vary widely. For example, 7,8-Dimethoxy analogs were isolated in 23–52% yields via chromatography , while dichloro derivatives (e.g., 3-36) achieved 68% yields using radical cyclization methods .
Structural Modifications and Applications: Amino-substituted derivatives (e.g., 1-Amino hydrochloride) show enhanced solubility, making them candidates for oral bioavailability studies . Dichloro and silyl-modified compounds (e.g., 3-36) demonstrate steric and electronic tuning for targeted drug design .
Biological Activity
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a compound belonging to the benzazepine class, characterized by its unique structure featuring a chlorine atom at the 8th position and a methyl group at the 1st position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.
- Molecular Formula : C11H12ClNO
- Molecular Weight : 209.67 g/mol
- CAS Number : 824430-77-5
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cancer progression and microbial resistance.
Anticancer Properties
Research indicates that compounds within the benzazepine class, including this compound, exhibit promising anticancer activities. A study highlighted the compound's potential as a selective inhibitor for BET bromodomains, which play a crucial role in regulating gene expression related to cancer. The compound demonstrated significant antiproliferative effects on MV4;11 leukemia cells with a Kd value of approximately 124 nM, indicating its effectiveness in targeting cancer cells while sparing non-cancerous cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against various bacterial strains, which could be beneficial in addressing antibiotic resistance issues. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies and Research Findings
Safety and Toxicology
Toxicological assessments reveal that this compound exhibits low toxicity levels. Acute oral toxicity studies categorize it within a low toxicity class (IV), suggesting it is relatively safe for further preclinical studies .
Future Directions
Ongoing research aims to further explore the pharmacological profiles of this compound. Future studies will focus on:
- Mechanistic Studies : Elucidating the precise biological pathways affected by the compound.
- In Vivo Studies : Assessing therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Analysis : Optimizing chemical modifications to enhance potency and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
